

# Application Notes and Protocols for the NMR Analysis of Daphnilongeridine

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## Compound of Interest

Compound Name: *Daphnilongeridine*

Cat. No.: *B15588689*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of **Daphnilongeridine**, a structurally complex alkaloid isolated from *Daphniphyllum longeracemosum*. The information herein is intended to guide researchers in the structural elucidation, identification, and characterization of this and related natural products.

## Introduction to Daphnilongeridine and its Significance

**Daphnilongeridine** is a C32 pentacyclic alkaloid belonging to the *Daphniphyllum* family of natural products. These alkaloids are known for their intricate molecular architectures and diverse biological activities. Initial studies have shown that **Daphnilongeridine** exhibits cytotoxicity against several tumor cell lines, with IC50 values in the micromolar range, as well as against the HMEC human microvascular endothelial cell line, making it a compound of interest for drug discovery and development. The definitive structural elucidation of **Daphnilongeridine** was accomplished through extensive spectroscopic analysis, primarily relying on one- and two-dimensional NMR techniques.

## Quantitative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for **Daphnilongeridine**, as reported in the literature. This data is crucial for the verification of the compound's identity and for comparative studies with related alkaloids.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Daphnilongeridine** ( $\text{CDCl}_3$ , 500 MHz)

Position	$\delta H$ (ppm)	Multiplicity	J (Hz)
1	1.85	m	
2 $\alpha$	1.65	m	
2 $\beta$	1.40	m	
3	5.30	br s	
5 $\alpha$	2.10	m	
5 $\beta$	1.55	m	
6	4.15	d	
7	3.80	dd	
8 $\alpha$	1.70	m	
8 $\beta$	1.50	m	
9	2.25	m	
10	2.95	d	
12 $\alpha$	1.95	m	
12 $\beta$	1.60	m	
13	2.05	m	
15	1.15	s	
16	0.95	d	
17	0.90	d	
18	3.30	s	
20	2.85	q	
21	1.20	t	
22	4.85	d	
23	4.95	d	

OAc

2.05

s

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Daphnilongeridine** ( $\text{CDCl}_3$ , 125 MHz)

Position	$\delta C$ (ppm)
1	38.5
2	28.0
3	125.0
4	135.5
5	45.0
6	78.5
7	72.0
8	35.5
9	48.0
10	62.5
11	175.0
12	30.0
13	42.0
14	55.0
15	25.5
16	22.0
17	23.0
18	48.5
19	15.0
20	58.0
21	14.0
22	110.0
23	145.0

OAc (C=O)	170.5
OAc (CH <sub>3</sub> )	21.0

## Experimental Protocols

The following protocols provide a general framework for the NMR analysis of **Daphnilongeridine**. Researchers should adapt these methods based on the specific instrumentation and research objectives.

### 3.1. Sample Preparation

- Isolation: **Daphnilongeridine** is typically isolated from the leaves and stems of *Daphniphyllum longeracemosum* through a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC.
- Purity Assessment: The purity of the isolated compound should be assessed by HPLC-DAD and LC-MS prior to NMR analysis.
- Sample Preparation for NMR:
  - Weigh approximately 5-10 mg of purified **Daphnilongeridine**.
  - Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a 5 mm NMR tube.

### 3.2. NMR Data Acquisition

- Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D NMR Spectra:
  - <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, 32k data points, a relaxation delay of 1-2 s, and 16-64

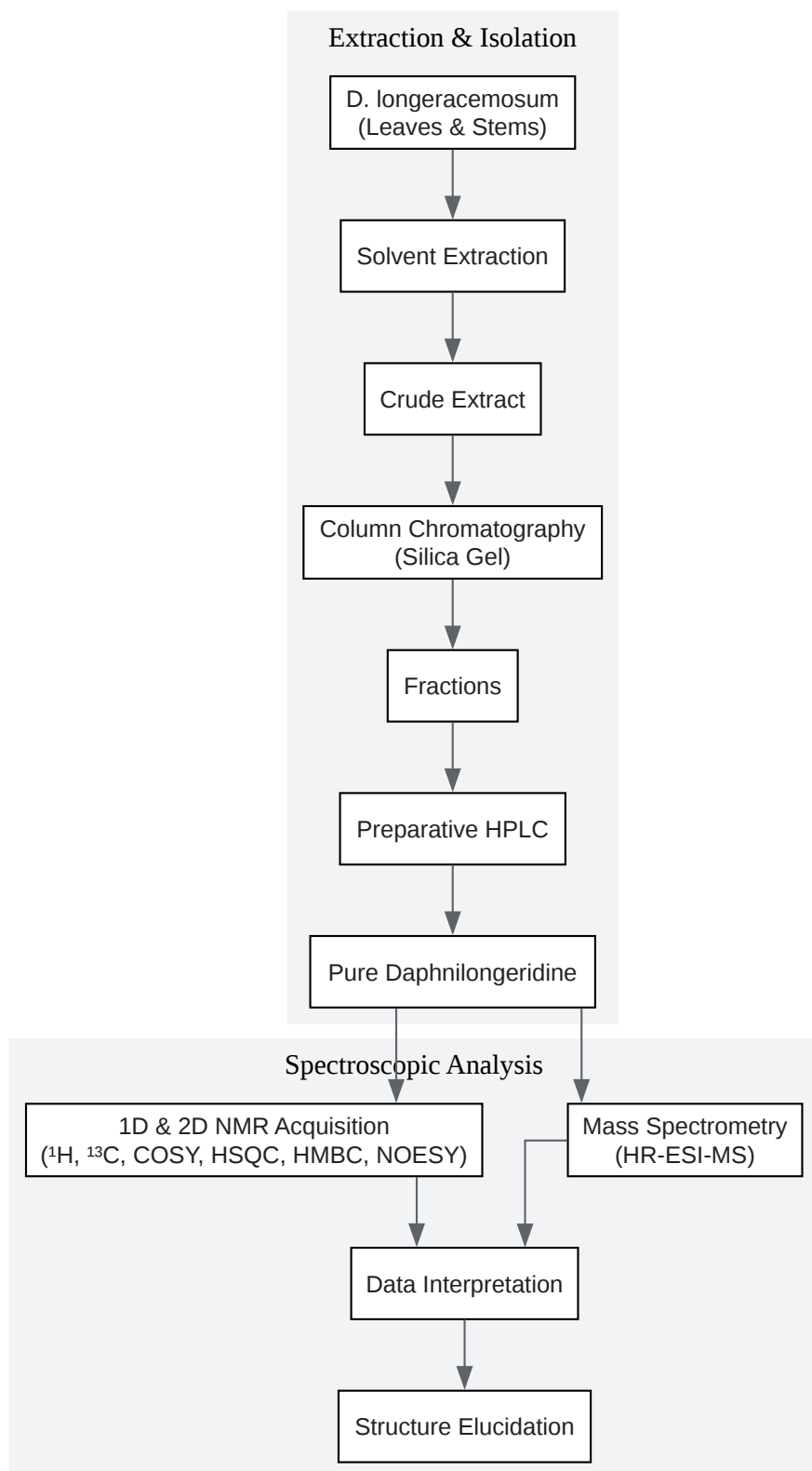
scans.

- $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-240 ppm, 64k data points, a relaxation delay of 2 s, and 1024-4096 scans.
- DEPT: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Spectra:
  - COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximities of protons.

## Visualizations

### 4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of **Daphnilongeridine**.



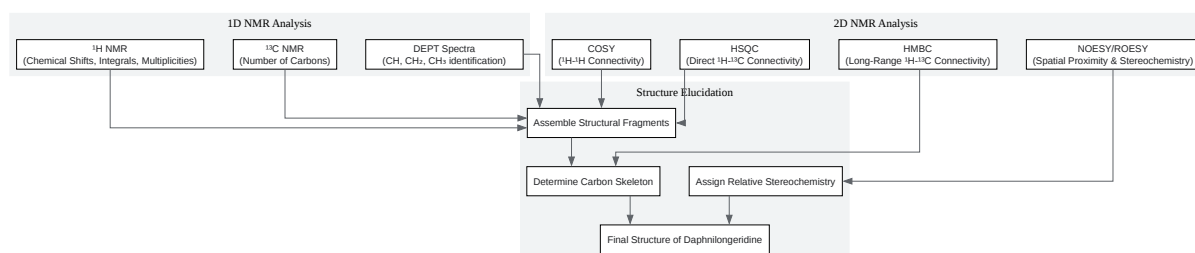
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Caption: Workflow for **Daphnilongeridine** Isolation and Analysis.



## 4.2. NMR Data Interpretation Logic

The following diagram outlines the logical flow for interpreting the NMR data to elucidate the structure of **Daphnilongeridine**.



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Caption: Logic Flow for NMR-based Structure Elucidation.

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